molecular formula C15H9I3O4 B075741 Benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- CAS No. 1160-36-7

Benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo-

Katalognummer B075741
CAS-Nummer: 1160-36-7
Molekulargewicht: 633.94 g/mol
InChI-Schlüssel: ODLJOXGVKAAUFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as iodinated benzoic acid and is widely used in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- involves its ability to absorb X-rays and CT scans. This property makes it an ideal contrast agent for medical imaging.
Biochemical and Physiological Effects
Benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- has no known biochemical or physiological effects on the human body. It is considered safe for use in medical imaging procedures.

Vorteile Und Einschränkungen Für Laborexperimente

The primary advantage of using benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- in lab experiments is its ability to improve the visibility of certain tissues and organs. This makes it easier for researchers to study these structures in detail. However, the use of this compound is limited to medical imaging procedures and cannot be used in other types of lab experiments.

Zukünftige Richtungen

There are several potential future directions for research involving benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo-. One area of interest is the development of new contrast agents that are more effective and safer than current options. Another area of research is the use of this compound in the treatment of certain medical conditions. Further studies are needed to determine the full potential of this compound in various scientific fields.
Conclusion
In conclusion, benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its primary use is as a contrast agent in medical imaging procedures. While it has no known biochemical or physiological effects on the human body, it has the potential to improve the visibility of certain tissues and organs. Further research is needed to fully understand the potential of this compound in various scientific fields.

Synthesemethoden

The synthesis of benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- is a complex process that involves several steps. The initial step involves the reaction of 4-acetyl-3-iodophenol with sodium hydroxide to produce 4-(4-acetyl-3-iodophenoxy)phenol. This compound is then reacted with iodine and potassium iodide to produce the final product, benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo-.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-(4-acetyl-3-iodophenoxy)-3,5-diiodo- has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of radiology. It is used as a contrast agent in X-ray and CT scans to improve the visibility of certain organs and tissues.

Eigenschaften

CAS-Nummer

1160-36-7

Molekularformel

C15H9I3O4

Molekulargewicht

633.94 g/mol

IUPAC-Name

4-(4-acetyl-3-iodophenoxy)-3,5-diiodobenzoic acid

InChI

InChI=1S/C15H9I3O4/c1-7(19)10-3-2-9(6-11(10)16)22-14-12(17)4-8(15(20)21)5-13(14)18/h2-6H,1H3,(H,20,21)

InChI-Schlüssel

ODLJOXGVKAAUFP-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I

Andere CAS-Nummern

1160-36-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.